molecular formula C21H21Cl2NO5S B3961568 Phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate

Phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate

Cat. No.: B3961568
M. Wt: 470.4 g/mol
InChI Key: NVEGHNXXVXKTHP-UHFFFAOYSA-N
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Description

Phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a phenacyl group attached to a benzoate moiety, which is further substituted with 2,4-dichloro and 5-(4-methylpiperidin-1-yl)sulfonyl groups. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenacyl Group: The phenacyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with phenacyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 2,4-Dichloro Substituents: The dichloro groups can be introduced via chlorination reactions using chlorine gas or other chlorinating agents under controlled conditions.

    Attachment of the 4-Methylpiperidin-1-yl Group: This step involves the nucleophilic substitution reaction where 4-methylpiperidine is reacted with an appropriate sulfonyl chloride derivative to form the desired sulfonyl group.

    Final Coupling: The final step involves coupling the phenacyl group with the substituted benzoate through esterification reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as recrystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their catalytic activities.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate can be compared with other similar compounds such as:

    Phenacyl 2,4-dichlorobenzoate: Lacks the 4-methylpiperidin-1-yl group, resulting in different chemical properties and biological activities.

    Phenacyl 5-(4-methylpiperidin-1-yl)sulfonylbenzoate: Lacks the 2,4-dichloro substituents, leading to variations in reactivity and applications.

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenacyl 2,4-dichloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO5S/c1-14-7-9-24(10-8-14)30(27,28)20-11-16(17(22)12-18(20)23)21(26)29-13-19(25)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEGHNXXVXKTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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